
CHIR-090
概要
説明
科学的研究の応用
Efficacy Against Gram-Negative Bacteria
CHIR-090 has demonstrated significant antimicrobial activity against a variety of Gram-negative bacteria. It acts as a slow, tight-binding inhibitor of LpxC, leading to time-dependent inhibition of bacterial growth. Studies have shown that this compound effectively inhibits the growth of:
- Pseudomonas aeruginosa
- Escherichia coli
- Burkholderia cepacia complex
In particular, it has been noted for its activity against strains of Burkholderia multivorans, B. vietnamiensis, and B. dolosa, with minimum inhibitory concentrations (MICs) varying significantly among different strains .
Comparative Efficacy
In comparative studies, this compound has been positioned against other LpxC inhibitors. For example, in tests involving clinical isolates, it was found that newer compounds like LPC-058 exhibited superior antibacterial activity compared to this compound. The MIC values for this compound were reported as follows:
Pathogen | MIC (µg/ml) |
---|---|
Pseudomonas aeruginosa | 2 |
Escherichia coli | 0.5 |
Burkholderia multivorans | 0.1 - >100 |
This variability indicates that while this compound is effective, its potency can be outmatched by newer derivatives .
Mechanisms of Resistance
Research has identified several mechanisms through which bacteria can develop resistance to this compound. Mutations in the lpxC gene and overexpression of efflux pumps such as MexAB-OprM and MexCD-OprJ have been observed in resistant strains of Pseudomonas aeruginosa. These mutations lead to reduced susceptibility to this compound, highlighting the need for ongoing surveillance and combination therapies to mitigate resistance development .
Case Studies
- Resistance Development in Clinical Isolates : A study involving clinical isolates of Pseudomonas aeruginosa showed that mutants selected for resistance to this compound had alterations in regulatory genes associated with efflux pump expression. These findings underscore the importance of understanding genetic factors contributing to resistance .
- Combination Therapy : The efficacy of this compound can potentially be enhanced through combination with conventional antibiotics. Studies suggest that pairing LpxC inhibitors with other antimicrobial agents may improve treatment outcomes against resistant strains .
作用機序
CHIR-090は、脂質A生合成における重要なステップであるUDP-3-O-アシル-N-アセチルグルコサミンの脱アセチル化に不可欠な酵素であるLpxCを阻害することで、その効果を発揮します . This compoundはLpxCにしっかりと結合することで、脂質Aの形成を阻害し、その結果、細菌の外膜の完全性が損なわれ、細菌細胞の死に至ります .
類似の化合物との比較
類似の化合物
L-161: 選択性の異なるもう1つのLpxC阻害剤.
シプロフロキサシン: 作用機序が異なるが、抗菌活性は同等である抗生物質.
独自性
This compoundは、LpxCをゆっくりとした、強い結合による阻害を起こすことから、長時間にわたる抗菌活性を示すという点でユニークです . 他のLpxC阻害剤とは異なり、this compoundは、幅広いグラム陰性病原菌に対して著しい有効性を示しています .
生化学分析
Biochemical Properties
CHIR-090 plays a significant role in biochemical reactions, particularly in the inhibition of the LpxC deacetylase, an enzyme involved in lipid A biosynthesis . This compound binds to E. coli LpxC with a Ki of 4.0 nM . It inhibits LpxC orthologues from diverse Gram-negative pathogens, including P. aeruginosa, Neisseria meningitidis, and Helicobacter pylori .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the LpxC deacetylase, thereby disrupting lipid A biosynthesis, an essential process in Gram-negative bacteria . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the LpxC deacetylase, inhibiting its function . This inhibition disrupts the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria . The binding of this compound to LpxC is characterized by slow, tight-binding kinetics .
Metabolic Pathways
This compound is involved in the metabolic pathway of lipid A biosynthesis . It inhibits the LpxC deacetylase, which catalyzes the deacetylation of UDP-3-O-[®-3-hydroxymyristoyl]-N-acetylglucosamine, a key step in lipid A biosynthesis .
準備方法
合成経路と反応条件
CHIR-090の合成には、4-({4-[(モルホリン-4-イル)メチル]フェニル}エチニル)安息香酸のカルボキシル基とN-ヒドロキシ-L-スレオニンアミドのアミノ基の形式的縮合が含まれます . 反応条件には、通常、アミド結合の形成を促進するカップリング試薬と溶媒の使用が含まれます。
工業的生産方法
This compoundの具体的な工業的生産方法は広く文書化されていませんが、その合成には、結晶化やクロマトグラフィーなどの精製工程を含む、標準的な有機合成技術が用いられている可能性があります。これにより、最終製品の高純度が保証されます .
化学反応の分析
反応の種類
CHIR-090は、主にヒドロキサム酸とアルキン官能基を含む化合物に特徴的な反応を起こします。これらには以下が含まれます。
酸化: ヒドロキサム酸基は、特定の条件下で酸化される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、CuAAC反応は、トリアゾール誘導体を生成します .
科学研究への応用
This compoundは、科学研究において幅広い用途を持っています。
類似化合物との比較
Similar Compounds
L-161: Another LpxC inhibitor with different selectivity.
Ciprofloxacin: An antibiotic with a different mechanism of action but comparable antibacterial activity.
Uniqueness
CHIR-090 is unique due to its slow, tight-binding inhibition of LpxC, which results in prolonged antibacterial activity . Unlike other LpxC inhibitors, this compound has shown remarkable efficacy against a broad spectrum of Gram-negative pathogens .
生物活性
CHIR-090 is a potent antibiotic compound that acts primarily as an inhibitor of the enzyme LpxC, which is crucial in the biosynthesis of lipid A in Gram-negative bacteria. This article delves into the biological activity of this compound, its mechanisms of action, resistance profiles, and comparative efficacy against various pathogens.
This compound functions as a tight-binding inhibitor of LpxC, demonstrating a Ki value of approximately 4.0 nM and an additional Ki* value of 0.5 nM . Its mechanism involves the inhibition of the deacetylation of UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine, a critical step in lipid A biosynthesis . This action disrupts the integrity of the bacterial outer membrane, leading to cell lysis and death.
Efficacy Against Pathogens
The compound has shown significant antibacterial activity against various Gram-negative pathogens, including:
- Escherichia coli
- Pseudomonas aeruginosa
- Neisseria meningitidis
- Helicobacter pylori
In disk diffusion assays, this compound exhibited effectiveness comparable to ciprofloxacin against E. coli and P. aeruginosa . The Minimum Inhibitory Concentration (MIC) for E. coli was determined to be around 0.25 μg/mL , while for P. aeruginosa, it was found to be approximately 4 μg/mL .
Resistance Mechanisms
Despite its potency, resistance to this compound can develop through various mechanisms in bacteria such as Pseudomonas aeruginosa. Studies have identified several pathways leading to decreased susceptibility:
- Efflux Pumps : Mutants with alterations in efflux pump genes (e.g., mexAB-oprM, mexCD-oprJ) showed reduced susceptibility to this compound by actively expelling the drug from bacterial cells .
- Target Modification : Mutations in the lpxC gene can lead to structural changes in LpxC that reduce binding affinity for this compound, as seen with the LpxC L18V variant .
- Overexpression of LpxC : Some mutants exhibited increased levels of LpxC due to mutations upstream of the lpxC gene, which can confer resistance by saturating the inhibitor's binding capacity .
Comparative Studies
Research comparing this compound with other LpxC inhibitors has provided insights into its relative efficacy:
Compound | MIC50 (μg/mL) | MIC90 (μg/mL) |
---|---|---|
This compound | 0.5 | 2 |
LPC-058 | 0.06 | 0.12 |
LPC-011 | 0.12 | 0.25 |
From this data, LPC-058 emerged as a more potent alternative compared to this compound, particularly against multi-drug resistant (MDR) strains .
Case Studies and Research Findings
- Inhibition Studies : In vitro studies demonstrated that treatment with this compound led to a significant increase in LpxC levels due to the inhibition of its degradation by FtsH protease, indicating a complex regulatory response upon antibiotic exposure .
- Resistance Development : A study involving serial passages on this compound revealed that resistance could develop rapidly in Pseudomonas aeruginosa, emphasizing the need for understanding resistance mechanisms early in drug development .
- Clinical Relevance : The broad-spectrum activity against various Gram-negative pathogens positions this compound as a promising candidate for further development into novel antibiotics targeting lipid A biosynthesis pathways .
特性
IUPAC Name |
N-[(2S,3R)-3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-17(28)22(24(30)26-31)25-23(29)21-10-8-19(9-11-21)3-2-18-4-6-20(7-5-18)16-27-12-14-32-15-13-27/h4-11,17,22,28,31H,12-16H2,1H3,(H,25,29)(H,26,30)/t17-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYBTYFKOHPWQT-VGSWGCGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468361 | |
Record name | CHIR-090 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728865-23-4 | |
Record name | CHIR-090 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。